molecular formula C11H11NO B13076485 2-(Isoquinolin-8-YL)ethan-1-OL

2-(Isoquinolin-8-YL)ethan-1-OL

Cat. No.: B13076485
M. Wt: 173.21 g/mol
InChI Key: MGKASGKFGJRCIY-UHFFFAOYSA-N
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Description

2-(Isoquinolin-8-YL)ethan-1-OL is a chemical compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-8-ylethanol

InChI

InChI=1S/C11H11NO/c13-7-5-10-3-1-2-9-4-6-12-8-11(9)10/h1-4,6,8,13H,5,7H2

InChI Key

MGKASGKFGJRCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-8-YL)ethan-1-OL can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide under acidic conditions to yield the desired product. Another method includes the reduction of 2-(Isoquinolin-8-YL)acetaldehyde using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 2-(Isoquinolin-8-YL)ethan-1-OL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form ketones or carboxylic acids under specific conditions. A notable example involves Dess-Martin periodinane (DMP) in anhydrous dichloromethane (DCM), yielding 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol as a stable diol derivative . This reaction proceeds via a two-step mechanism:

  • Activation of the alcohol to an intermediate triflate.

  • Nucleophilic attack by water or other oxygen nucleophiles.

ReagentSolventTemperatureProductYieldSource
Dess-Martin periodinaneDCMRT → 25°CDiol derivative78%

Nucleophilic Substitution and Cyclization

The hydroxyl group participates in copper-catalyzed cyclization reactions with ketones or alkynes to form heterocyclic acetamides. For example:

  • With acetophenone : A CuBr/Cs₂CO₃ system in DMSO at 90°C generates isoquinolin-2(1H)-yl-acetamides via a domino reaction involving oxidative addition and reductive elimination .

  • With phenylacetylene : Under similar conditions, isoindolin-2-yl-acetamides form with 81–93% yields .

Optimized reaction conditions for cyclization with acetophenone :

CatalystBaseSolventTemp (°C)Time (h)Yield
CuBr (10 mol%)Cs₂CO₃DMSO901679%

Cross-Coupling Reactions

The isoquinoline moiety facilitates oxidative cross-coupling with 2-naphthols under metal-free conditions. Triflic anhydride (Tf₂O) activates the heteroarene, enabling selective C–H functionalization at the C1 position . This method provides scalable access to arylisoquinoline hybrids (QUINOLs) through:

  • Formation of an acyl isoquinolinium intermediate.

  • Nucleophilic addition of 2-naphthol.

  • Oxidative aromatization.

Key parameters :

  • Solvent : Dichloroethane (DCE)

  • Catalyst : Tf₂O (1.2 equiv)

  • Yield : Up to 92% for electron-rich naphthols .

Schiff Base Formation

Reaction with 1,3-diketones (e.g., cyclohexane-1,3-dione) in ethanol under reflux yields isoquinolin-1-yl-2-(cycloalk-2-enylidene) hydrazines. These compounds exhibit antimicrobial activity, with substituents on the diketone influencing biological efficacy .

Representative synthesis :

DiketoneProductYieldAntibacterial Activity (B. cereus)
Cyclohexane-1,3-dione8a68%85% inhibition at 50 µg/mL

Salt Formation

Treatment with hydrochloric acid converts the free base to its dihydrochloride salt, enhancing solubility for pharmacological applications. The process involves protonation of the amine and hydroxyl groups, followed by crystallization.

PropertyDihydrochloride SaltFree Base
Solubility>50 mg/mL in H₂O5–10 mg/mL
StabilityStable at 4°CHygroscopic

Mechanistic Insights

  • Kinase inhibition : Structural analogs demonstrate activity as kinase inhibitors, likely through π-π stacking and hydrogen bonding with ATP-binding pockets.

  • Fluorescence properties : Derivatives with electron-donating groups exhibit strong fluorescence at 450–470 nm, useful in bioimaging .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that isoquinoline derivatives, including 2-(Isoquinolin-8-YL)ethan-1-OL, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study revealed that structural optimization of isoquinoline derivatives led to compounds with IC50 values as low as 0.47 μM against specific cancer cell lines, demonstrating their potential as anticancer agents .

2. Neuroprotective Effects
Isoquinoline derivatives have been explored for their neuroprotective properties. Compounds derived from isoquinoline are being studied for their effects on neurodegenerative diseases like Parkinson's disease. They may act by modulating receptor activity and inhibiting enzyme pathways involved in neurodegeneration .

3. Antimicrobial Activity
The antimicrobial properties of isoquinoline derivatives have been documented in various studies. These compounds demonstrate effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Material Science Applications

1. Development of Conductive Materials
Isoquinoline derivatives are utilized in the synthesis of advanced materials with unique electrical properties. For instance, polymers incorporating isoquinoline structures have shown promise in creating conductive materials suitable for electronic applications .

2. Metal-Organic Frameworks (MOFs)
2-(Isoquinolin-8-YL)ethan-1-OL can serve as a ligand in the synthesis of MOFs, which are porous materials used for gas storage and catalysis. The ability to tailor the chemical structure allows for the design of MOFs with specific functionalities .

Cosmetic Formulations

1. Skin Care Products
The compound is also being investigated for its potential use in cosmetic formulations due to its skin-soothing and anti-inflammatory properties. Studies emphasize the importance of safety and efficacy in cosmetic products, highlighting the need for thorough investigation before market introduction .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Compounds showed IC50 values as low as 0.47 μM against cancer cell lines.
Neuroprotection Isoquinoline derivatives modulated receptor activity linked to neurodegeneration.
Antimicrobial Effects Demonstrated effectiveness against various pathogens.
Material Science Used in developing conductive materials and MOFs for advanced applications.
Cosmetic Formulations Investigated for skin-soothing properties; emphasizes safety and efficacy testing.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-8-yloxy)acetohydrazide: A derivative of quinoline with similar structural features.

    1-(Isoquinolin-1-yl)naphthalen-2-ol: Another isoquinoline derivative with different functional groups.

Uniqueness

2-(Isoquinolin-8-YL)ethan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

2-(Isoquinolin-8-YL)ethan-1-OL, a compound belonging to the isoquinoline family, has garnered attention for its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of 2-(Isoquinolin-8-YL)ethan-1-OL, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

2-(Isoquinolin-8-YL)ethan-1-OL is characterized by its isoquinoline structure, which influences its interaction with various biological targets. The compound is synthesized through several methods, including metal-free oxidative cross-coupling reactions that facilitate the formation of isoquinoline derivatives .

The biological activity of 2-(Isoquinolin-8-YL)ethan-1-OL is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways associated with disease states.

Biological Activities

Research has highlighted several key biological activities associated with 2-(Isoquinolin-8-YL)ethan-1-OL:

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to 2-(Isoquinolin-8-YL)ethan-1-OL have shown potent antiproliferative effects against various cancer cell lines, with IC50 values often in the low micromolar range .
  • Mechanisms : These compounds can induce apoptosis, inhibit cell migration, and cause cell cycle arrest in cancer cells .

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial effects:

  • Broad-Spectrum Activity : Research indicates that certain isoquinoline compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the biological activity of compounds related to 2-(Isoquinolin-8-YL)ethan-1-OL:

StudyCompoundActivityIC50 Value
Isoquinoline Derivative AAnticancer (MGC-803 cells)5.1 μM
Isoquinoline Derivative BAntimicrobial (E. coli)10 μg/mL
Isoquinoline Derivative CAnticancer (HGC-27 cells)7.6 μM

Synthesis and Derivatives

The synthesis of 2-(Isoquinolin-8-YL)ethan-1-OL often involves various organic reactions that yield derivatives with enhanced biological activity. Recent advancements in synthetic methods have improved yields and facilitated the exploration of structure–activity relationships (SAR), allowing for the development of more potent analogs .

Q & A

Q. How is the IUPAC nomenclature applied to 2-(isoquinolin-8-yl)ethan-1-ol, and what structural features define this compound?

The IUPAC name follows systematic rules where "ethan-1-ol" indicates a two-carbon chain with a hydroxyl group at position 1. "Isoquinolin-8-yl" specifies the substitution at the 8th position of the isoquinoline heterocycle. Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to verify the hydroxyl group’s position and the isoquinoline ring’s substitution pattern. X-ray crystallography may resolve ambiguities in stereochemistry or regiochemistry .

Q. What are the established synthetic routes for 2-(isoquinolin-8-yl)ethan-1-ol, and what catalysts are commonly employed?

A standard approach involves alkynylation or amination reactions. For example, copper(I) oxide (Cu2_2O) catalyzes the coupling of halogenated intermediates with ethanolamine derivatives under mild conditions (e.g., 60–80°C, inert atmosphere). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to stabilize reactive intermediates. Yields are optimized by controlling stoichiometry and reaction time (e.g., 12–24 hours) .

Q. How is 2-(isoquinolin-8-yl)ethan-1-ol characterized using spectroscopic and chromatographic methods?

  • NMR : 1^1H NMR peaks at δ 1.8–2.2 ppm (methylene protons adjacent to hydroxyl) and δ 7.5–9.0 ppm (isoquinoline aromatic protons).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~215 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What are the solubility and stability properties of 2-(isoquinolin-8-yl)ethan-1-ol under experimental conditions?

The compound is polar due to the hydroxyl group, showing solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies under varying pH (3–9) and temperature (4–40°C) reveal degradation via oxidation or hydrolysis, necessitating storage under nitrogen at –20°C .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : NADH-dehydrogenase assays to study mitochondrial interactions.
  • Cellular Uptake : Fluorescence tagging (e.g., dansyl chloride) to track intracellular localization.
  • Toxicity Screening : MTT assays in HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(isoquinolin-8-yl)ethan-1-ol be achieved, and what chiral catalysts are effective?

Chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium catalysts enable asymmetric hydrogenation of prochiral intermediates. Enantiomeric excess (ee) >90% is achievable via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). Reaction monitoring by chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical outcomes .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for target specificity?

Modifications at the isoquinoline 8-position (e.g., electron-withdrawing groups like –NO2_2) enhance binding to β2_2-adrenoceptors, while hydroxyl group alkylation reduces polarity, improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts binding affinities to biological targets .

Q. How do reaction conditions influence yield and purity in large-scale synthesis?

  • Catalyst Loading : Cu2_2O at 10 mol% balances cost and efficiency.
  • Solvent Selection : DMF increases reaction rates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Scaling Challenges : Exothermic reactions necessitate controlled temperature gradients .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish overlapping signals.
  • High-Resolution MS (HRMS) : Confirms molecular formula discrepancies caused by isotopic patterns or adduct formation .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

  • QSPR Models : Estimate logP (partition coefficient) and aqueous solubility using molecular descriptors.
  • Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand binding kinetics .

Q. What alternative substrates or reagents enhance synthetic versatility?

Propargylamines or halogenated imines serve as precursors for modular synthesis. Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) .

Q. How are degradation pathways and metabolite profiles analyzed?

  • Forced Degradation Studies : Exposure to UV light, H2_2O2_2, or acidic/alkaline conditions identifies degradation products.
  • LC-MS/MS : Profiles metabolites in hepatic microsome incubations, revealing hydroxylation or glucuronidation .

Methodological Notes

  • References : Cross-validate synthetic protocols with multiple sources (e.g., Cu2_2O catalysis in vs. asymmetric methods in ).
  • Data Reproducibility : Document solvent batch effects and catalyst activation (e.g., pre-stirring Cu2_2O in DMF for 30 minutes) .

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